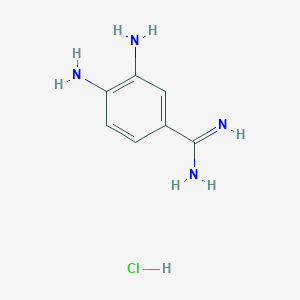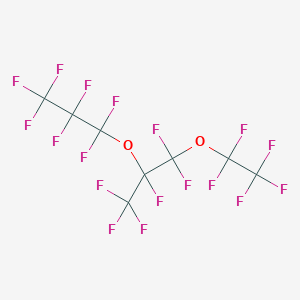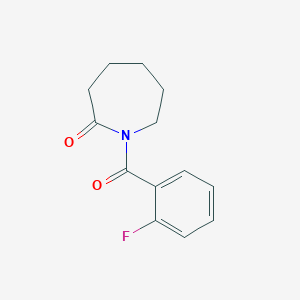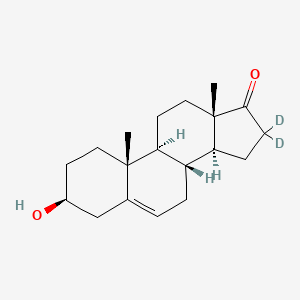![molecular formula C8H17NO3 B3330144 Tert-butyl 2-[(2-hydroxyethyl)amino]acetate CAS No. 66937-71-1](/img/structure/B3330144.png)
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
Übersicht
Beschreibung
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate is a chemical compound with the CAS Number: 66937-71-1 . It has a molecular weight of 175.23 and its IUPAC name is tert-butyl [(2-hydroxyethyl)amino]acetate . It is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO3/c1-8(2,3)12-7(11)6-9-4-5-10/h9-10H,4-6H2,1-3H3 . This indicates that the compound has 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 334.5±27.0 °C . It is an oil-like substance .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
Research has delved into the biodegradation and environmental fate of tert-butyl compounds, specifically ethyl tert-butyl ether (ETBE), a related compound. Studies have identified microorganisms capable of degrading ETBE in both soil and groundwater. These microorganisms utilize ETBE as a carbon and energy source or through cometabolism, highlighting the potential for bioremediation strategies in treating environmental contamination by tert-butyl compounds. The aerobic biodegradation pathway involves initial hydroxylation leading to various intermediates, suggesting a complex degradation mechanism that may apply to similar tert-butyl ethers and esters (Thornton et al., 2020).
Environmental Occurrence and Toxicity of Antioxidants
Another study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butylated compounds. SPAs, found in various matrices including dust and water, may cause hepatic toxicity and endocrine disruption. The study emphasizes the need for understanding the environmental behavior of these compounds to mitigate potential health risks (Liu & Mabury, 2020).
Polymer Membranes for Fuel Additive Purification
The application of polymer membranes in purifying fuel additives, specifically methyl tert-butyl ether (MTBE), demonstrates the relevance of tert-butyl compounds in industrial processes. Pervaporation, a membrane process, offers highly selective separation of organic mixtures, indicating the significance of understanding and utilizing tert-butyl compounds in enhancing fuel performance and reducing emissions of hazardous components (Pulyalina et al., 2020).
Decomposition in Cold Plasma Reactors
The decomposition of MTBE by adding hydrogen in a cold plasma reactor reveals the potential of advanced oxidation processes in treating tert-butyl compound contamination. This study provides insights into the decomposition mechanisms and efficiency, contributing to the development of novel remediation technologies (Hsieh et al., 2011).
Safety and Hazards
The compound is classified as dangerous with hazard statements H315, H318, H335 . These statements indicate that it causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-hydroxyethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6-9-4-5-10/h9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSKIRFSUEEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
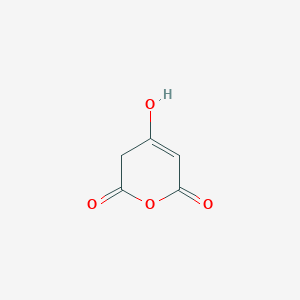


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
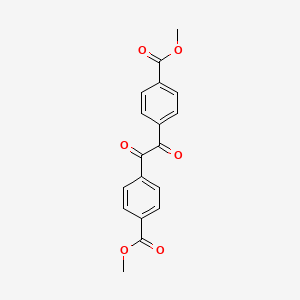
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
